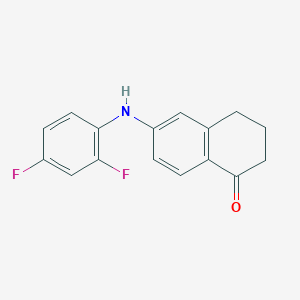
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene core substituted with a difluoroaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2,4-difluoroaniline with a naphthalene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4-difluoroaniline is reacted with a naphthalene-based halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The difluoroaniline group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one.
Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.
Uniqueness
This compound is unique due to the presence of both the difluoroaniline group and the naphthalene core, which confer specific chemical and biological properties. The difluoroaniline group enhances the compound’s stability and reactivity, while the naphthalene core provides a rigid and planar structure, making it suitable for various applications .
Propiedades
Número CAS |
918330-38-8 |
|---|---|
Fórmula molecular |
C16H13F2NO |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
6-(2,4-difluoroanilino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H13F2NO/c17-11-4-7-15(14(18)9-11)19-12-5-6-13-10(8-12)2-1-3-16(13)20/h4-9,19H,1-3H2 |
Clave InChI |
QQPOEVAGWPNIDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


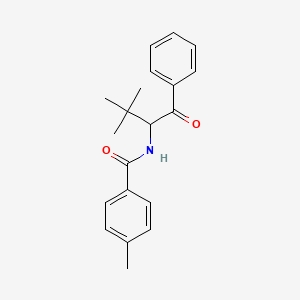

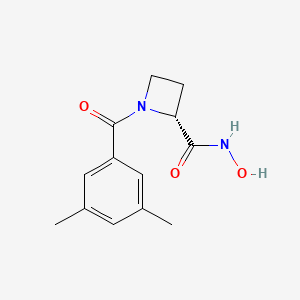
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
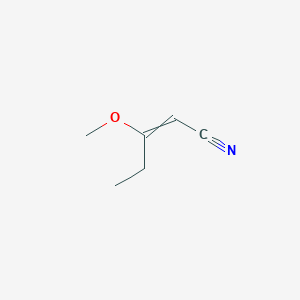
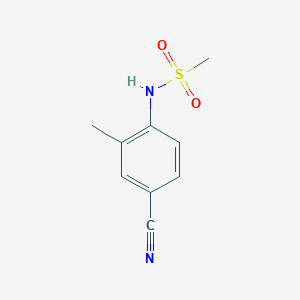

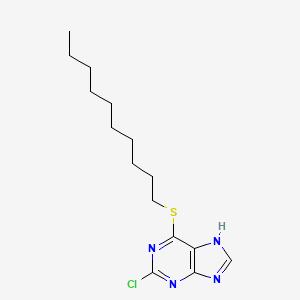
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
